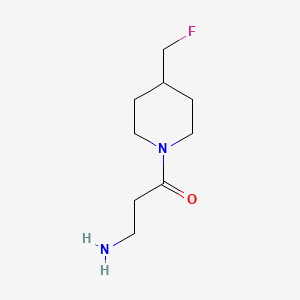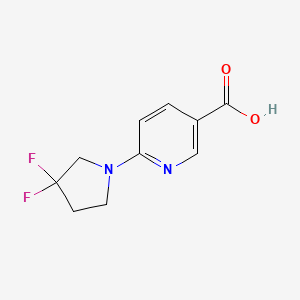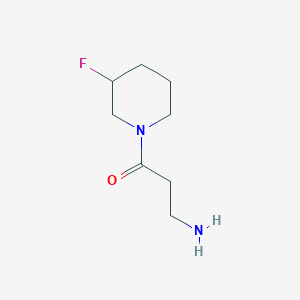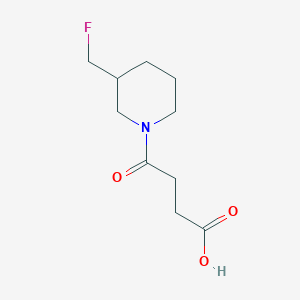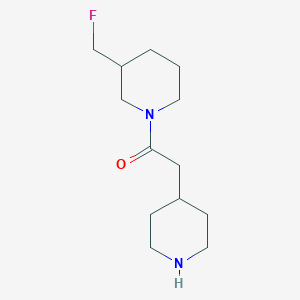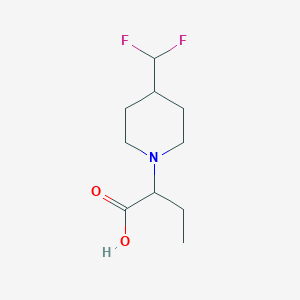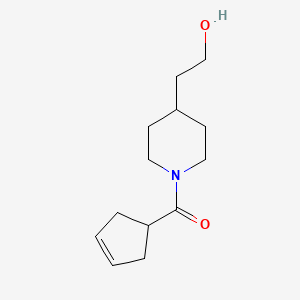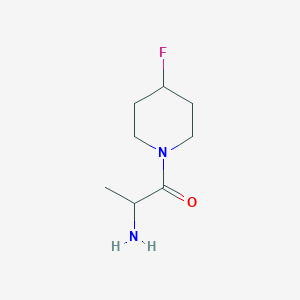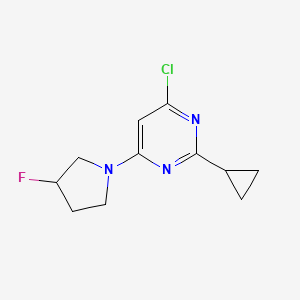
4-Chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine, commonly known as 4-CPCP, is a synthetic compound that is widely used in the field of scientific research. It is a heterocyclic compound, containing both nitrogen and chlorine atoms, and is known for its unique properties and applications. 4-CPCP is used in a variety of research applications, including as a tool for understanding the mechanism of action of drugs, as a probe for studying biochemical and physiological effects, and as a reagent for synthesizing other compounds.
Scientific Research Applications
Efficient Synthesis and Antibacterial Agents
- Synthesis of Antibacterial Agents : An efficient synthesis method for a structurally similar compound, a new class of fluoroquinolone-like antibacterial agents, has been described. This synthesis includes a nearly quantitative ring-closing reaction to form a pyrido[1,2-c]pyrimidine core, which serves as a scaffold for biologically active compounds (Rosen, German, & Kerns, 2009).
Biological Activities in Various Fields
- Anticancer and Antimicrobial Activity : Synthesis of indole-pyrimidine hybrids, including compounds similar to the one , has shown significant in vitro anticancer activity against various cancer cells. The nature of the substituent group on the pyrimidine ring significantly affects the anti-proliferative activity. Some of these molecules also displayed potent anti-microbial activity (Gokhale, Dalimba, & Kumsi, 2017).
Synthesis for Drug Development
- Intermediate in Anticancer Drug Synthesis : The compound 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the queried compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthesis method for this compound has been developed, contributing to the development of anticancer therapeutics (Kou & Yang, 2022).
Quantum Chemical Studies
- Quantum Chemical Characterization : Quantum chemical calculations have been performed on pyrimidine derivatives, similar to the compound , to study their intermolecular interactions and molecular docking. This research provides insights into the structural properties and potential pharmacological applications of these compounds (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3/c12-9-5-10(16-4-3-8(13)6-16)15-11(14-9)7-1-2-7/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIBKYKTQBGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



